1-Phenyl-pentylamine
Overview
Description
1-Phenyl-pentylamine is a compound with the molecular formula C11H17N . It is a derivative of pentylamine and phenylamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentyl group (five carbon aliphatic chain) attached to a phenyl group (a six carbon aromatic ring), with an amine functional group (-NH2) attached to one end of the pentyl chain .Scientific Research Applications
Scalable Synthesis
1-Phenyl-pentylamine has been studied in the context of scalable synthesis methods. For instance, Bunker et al. (2011) detailed a significant improvement in the synthesis of 1-bicyclo[1.1.1]pentylamine, which is structurally related to this compound. This synthesis offered better scalability, yield, safety, and cost compared to previous methods (Bunker et al., 2011).
NMR and EPR Studies
The compound has been the subject of nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) studies. Migita et al. (1991) performed 1H NMR studies on several (benzyl-t-butyl)hydroxylamine derivatives, which are chemically related to this compound. These studies help in understanding the molecular structure and properties of such compounds (Migita et al., 1991).
Fluorinated Diarylamide Complexes
Research on fluorinated diarylamines, closely related to this compound, has shown their potential in preparing complexes with uranium(III, IV) ions. Yin et al. (2013) discovered that these amines could control the coordination environment of uranium ions through a cooperative interplay of multiple interactions (Yin et al., 2013).
Vibrational Spectroscopic Investigation
Tursun et al. (2010) conducted a vibrational spectroscopic investigation of 1-pentylamine, which shares structural similarities with this compound. This study involved Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, providing insights into the molecular conformations of such amines (Tursun et al., 2010).
Radical-Based Synthesis
The radical-based synthesis of compounds structurally similar to this compound has been explored. Pickford et al. (2021) reported a method for synthesizing bicyclo[1.1.1]pentylamines (BCPAs), using a radical functionalization strategy. This method provides access to aniline-like isosteres, important in pharmaceutical research (Pickford et al., 2021).
Photocatalytic Degradation Studies
Research involving compounds like 1-pentylamine has shown their relevance in photocatalytic degradation studies. Low et al. (1991) investigated the photocatalytic oxidation of amines, including n-pentylamine, over UV-illuminated titanium dioxide. This study provides insights into the environmental applications of such compounds (Low et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
1-phenylpentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUVVWBTBOYJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475945 | |
Record name | 1-PHENYL-PENTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61501-03-9 | |
Record name | 1-PHENYL-PENTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.